(1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride
Description
(1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClO and its molecular weight is 146.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Benzoyl Chloride-13C6, also known as (1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride, is primarily used as a reagent in the synthesis of 13C-labeled opiates, cocaine derivatives, and selected urinary metabolites
Mode of Action
As a labeling reagent, Benzoyl Chloride-13C6 interacts with its targets (opiates, cocaine derivatives, and selected urinary metabolites) by replacing a hydrogen atom with the 13C isotope . This results in a change in the mass of the molecule, which can be detected using mass spectrometry. This allows researchers to track the labeled compound in biological systems.
Biochemical Pathways
The biochemical pathways affected by Benzoyl Chloride-13C6 are those of the compounds it labels. For example, when used to label opiates, it can help elucidate the metabolic pathways of these drugs . The downstream effects would depend on the specific compound being studied.
Pharmacokinetics
The pharmacokinetics of Benzoyl Chloride-13C6 would depend on the compound it is used to labelThe 13c label it imparts can be used to study the adme properties of the labeled compound .
Result of Action
The primary result of Benzoyl Chloride-13C6’s action is the creation of a 13C-labeled version of the target compound . This allows for the tracking and study of the compound in biological systems. The specific molecular and cellular effects would depend on the compound being labeled.
Action Environment
The action of Benzoyl Chloride-13C6 is typically carried out in a laboratory setting. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability. It is typically stored at −20°C .
Properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienecarbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASDCCFISLVPSO-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437409 | |
Record name | Benzoyl chloride-(ring-13C6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266308-67-2 | |
Record name | Benzoyl-1,2,3,4,5,6-13C6 chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=266308-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride-(ring-13C6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 266308-67-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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